molecular formula C21H23F2NO2 B5421852 3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol

Cat. No.: B5421852
M. Wt: 359.4 g/mol
InChI Key: GJZHRBKWKWVKGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The InChI code for Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is 1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 . This provides a detailed description of the molecular structure, including the arrangement of atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. For Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, the molecular weight is 228.197 , and for Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, the molecular weight is 230.21 . These properties can provide valuable information for the synthesis, handling, and application of the compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, the safety information includes hazard statements H302, H315, H320, H335, and precautionary statements P264, P270, P301, P301, P312, P330 . This information is crucial for the safe handling and use of the compound.

Properties

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c1-14-17(5-2-6-20(14)25)21(26)24-11-3-4-16(13-24)8-7-15-9-10-18(22)19(23)12-15/h2,5-6,9-10,12,16,25H,3-4,7-8,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHRBKWKWVKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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